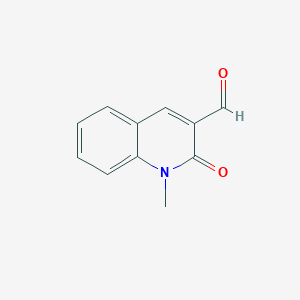

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Übersicht

Beschreibung

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. Quinoline derivatives are recognized for their biological activities, including antimicrobial, anticancer, and antimalarial properties . This compound, in particular, has garnered attention for its potential in various scientific research fields.

Wirkmechanismus

Target of Action

The primary target of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine into choline and acetic acid . This process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . The compound’s interaction with AChE and the resulting increase in acetylcholine levels can counteract the conductivity of nerve impulses compromised in certain neurodegenerative diseases .

Biochemical Pathways

The action of this compound affects the cholinergic pathway . By inhibiting AChE, the compound prevents the hydrolysis of acetylcholine, leading to an increase in its levels . This can influence the activity of various enzymes such as tyrosinase, topoisomerase, kinase, ribonucleotide reductase, or metalloproteinase .

Pharmacokinetics

Its strong potency in inhibiting ache suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels and potential influence on the activity of various enzymes . These effects could have therapeutic implications in conditions such as Alzheimer’s disease, where an increase in acetylcholine levels could potentially alleviate symptoms .

Action Environment

Like many chemical compounds, it may be sensitive to conditions such as temperature, ph, and the presence of other substances . Care should be taken to avoid contact with strong oxidants and other substances to prevent dangerous reactions .

Biochemische Analyse

Biochemical Properties

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form redox-active complexes that generate reactive oxygen species (ROS), which can influence the activity of enzymes such as tyrosinase, topoisomerase, kinase, ribonucleotide reductase, and metalloproteinase

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It exhibits high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors . The compound shows high selectivity towards cancerous cell lines compared to non-cancerous cell lines and can circumvent cisplatin resistance . These cellular effects highlight its potential as an anticancer agent and its influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form redox-active complexes that generate ROS . These ROS can influence the activity of various enzymes, leading to enzyme inhibition or activation. Additionally, the compound’s interactions with biomolecules such as DNA intercalators can inhibit DNA replication in fast-growing malignant cells . These molecular interactions are essential for understanding how the compound exerts its effects at the molecular level.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits strong potency in inhibiting acetylcholinesterase enzyme (AChE) with activities higher than or close to donepezil . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated to ensure its safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the hydrolysis of acetylcholine (ACh) into choline and acetic acid is catalyzed by cholinesterases, and this process is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding how the compound is transported and distributed is essential for its potential therapeutic applications and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with appropriate reagents. One common method includes the reaction of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with methylating agents under controlled conditions . Industrial production methods often employ green and efficient synthetic methodologies to ensure high yields and purity .

Analyse Chemischer Reaktionen

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield 1-methyl-2-hydroxy-1,2-dihydroquinoline-3-carbaldehyde.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group, forming various substituted derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:

2-Oxo-1,2-dihydroquinoline-3-carboxamides: Known for their potent acetylcholinesterase inhibitory activity.

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: Exhibits similar biological activities but with different substitution patterns.

Quinoline-copper complexes: These compounds show significant anticancer and antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications, supported by data tables and research findings.

1. Chemical Structure and Synthesis

The compound features a unique structure that combines a quinoline core with an aldehyde functional group. It can be synthesized through various methods, often starting from simpler precursors such as anilines or substituted quinolines. A common synthetic route involves the condensation of 2-oxo-1,2-dihydroquinoline with appropriate aldehydes or other electrophiles.

Key Synthetic Steps:

- Condensation Reaction: The primary method involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline with an aldehyde under acidic or basic conditions.

- Purification: The product is typically purified using recrystallization or chromatography techniques.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity (Zone of Inhibition in mm) |

|---|---|

| Bacillus cereus | 15 |

| Escherichia coli | 18 |

| Aspergillus flavus | 12 |

| Mycobacterium tuberculosis | Active against H37Rv strain |

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inhibiting various kinases involved in cell proliferation and survival pathways. Notably, it has been shown to inhibit Pim-1 kinase, which is implicated in several cancer types.

Case Study: Inhibition of Pim-1 Kinase

A study utilizing surface plasmon resonance revealed that this compound effectively inhibits the binding of Pim-1 kinase to its substrates, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation markers in vitro.

3. Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives like this compound is significantly influenced by structural modifications. Research shows that variations in the substituents on the quinoline ring can enhance or diminish biological activity.

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Methyl | Increased antimicrobial potency |

| Hydroxyl | Enhanced anticancer activity |

| Halogen | Improved binding affinity to kinases |

4. Conclusion and Future Directions

The biological activity of this compound underscores its potential as a versatile therapeutic agent. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity across various applications, including cancer therapy and infectious disease treatment.

Future studies should focus on:

- In vivo evaluations to confirm efficacy and safety.

- Mechanistic studies to elucidate pathways affected by this compound.

- Development of analogs with improved pharmacological profiles.

Eigenschaften

IUPAC Name |

1-methyl-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJCCKYFFMSHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406782 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67735-60-8 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the context of the research article?

A1: The research article highlights the use of this compound as a starting material for synthesizing quinolone-substituted indolyl-4H-chromenes. [] These compounds are considered biologically relevant and potentially valuable in pharmaceutical research. The study focuses on a novel, green, and efficient method for this synthesis, utilizing L-proline as a catalyst and water as a solvent. This approach offers several advantages, including high yields, short reaction times, and environmentally friendly conditions.

Q2: Could you elaborate on the green chemistry aspects of using this compound in this specific synthesis?

A2: The research emphasizes the green chemistry principles applied in this synthesis. [] Utilizing L-proline, a naturally occurring amino acid, as a catalyst, and water as a solvent significantly reduces the environmental impact compared to traditional synthetic methods that often rely on toxic solvents and reagents. This approach aligns with the principles of green chemistry, promoting sustainable and environmentally benign practices in chemical synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.